molecular formula C8H5BrF2O2 B2846349 3-Bromo-5-(difluoromethyl)benzoic acid CAS No. 2169047-47-4

3-Bromo-5-(difluoromethyl)benzoic acid

Cat. No.: B2846349
CAS No.: 2169047-47-4
M. Wt: 251.027
InChI Key: WBOOCIGCKUHOOY-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and difluoromethyl groups on the benzene ring. This compound is used in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions. The bromo and difluoromethyl groups could potentially enhance the compound’s binding affinity to its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethyl)benzoic acid Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)benzoic acid typically involves the bromination of 5-(difluoromethyl)benzoic acid. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoic acids or other aromatic compounds .

Scientific Research Applications

3-Bromo-5-(difluoromethyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-5-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOCIGCKUHOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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